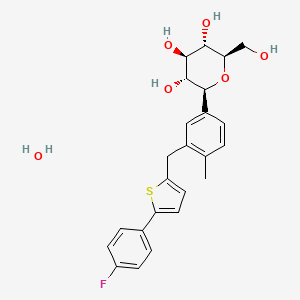

Canagliflozin hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1809403-05-1 |

|---|---|

Molecular Formula |

C24H27FO6S |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t19-,21-,22+,23-,24+;/m1./s1 |

InChI Key |

RCCZPUWDQVUJAB-FVYJGOGTSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Canagliflozin Hydrate Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for canagliflozin (B192856) hydrate (B1144303), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. This document details the core synthetic strategies, key reaction protocols, and quantitative data to support research and development in this field.

Introduction to Canagliflozin and its Synthesis

Canagliflozin is a C-glucoside with a thiophene (B33073) ring, a structural feature that imparts metabolic stability compared to O-glucosides.[1] Its synthesis presents several challenges, including the stereoselective formation of the C-glycosidic bond and the construction of the diarylmethane moiety. Various synthetic strategies have been developed to address these challenges, often employing a convergent approach where the glucal or a protected glucose derivative is coupled with a pre-synthesized aglycone fragment.

Overview of a Common Synthetic Pathway

A prevalent synthetic route to canagliflozin involves the preparation of a key thiophene-containing intermediate, followed by its coupling with a protected glucose derivative, and subsequent deprotection and reduction steps. The following diagram illustrates a representative synthesis pathway.

Key Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of canagliflozin.

Synthesis of the Diarylmethane Intermediate (Intermediate 3)

This phase involves a Friedel-Crafts acylation followed by a reduction.

Step 1: Friedel-Crafts Acylation

-

Reaction: 5-Bromo-2-methylbenzoyl chloride (Intermediate 1) is reacted with 2-(4-fluorophenyl)thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the corresponding ketone (Intermediate 2).

-

Protocol: To a solution of 2-(4-fluorophenyl)thiophene in a suitable solvent like dichloromethane (B109758), add aluminum chloride at a controlled temperature. Then, add a solution of 5-bromo-2-methylbenzoyl chloride dropwise. The reaction is typically stirred at room temperature until completion.

Step 2: Reduction of the Ketone

-

Reaction: The ketone (Intermediate 2) is reduced to the diarylmethane (Intermediate 3) using a reducing agent like triethylsilane (TES) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

-

Protocol: The ketone intermediate is dissolved in a solvent such as acetonitrile (B52724) or dichloromethane. The solution is cooled, and triethylsilane and boron trifluoride etherate are added. The reaction is gradually warmed to room temperature and stirred until the reduction is complete.

C-Glycosidation and Subsequent Reduction

This crucial step forms the carbon-carbon bond between the glucose moiety and the aglycone.

-

Reaction: The diarylmethane intermediate (Intermediate 3) is treated with a strong base, typically n-butyllithium (n-BuLi), to form a lithiated species. This organolithium reagent then reacts with a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone) to yield a hemiketal (Intermediate 4). Subsequent reduction with triethylsilane and boron trifluoride etherate affords protected canagliflozin.

-

Protocol: A solution of the diarylmethane intermediate in a mixture of tetrahydrofuran (B95107) and toluene (B28343) is cooled to a low temperature (e.g., -78°C). n-Butyllithium is added dropwise, and the mixture is stirred. A solution of the protected gluconolactone is then added. After the addition is complete, the reaction is quenched. The resulting hemiketal is then subjected to reductive cyclization using triethylsilane and boron trifluoride etherate in a solvent like dichloromethane at a low temperature, which is then allowed to warm to room temperature.

Deprotection and Hydrate Formation

-

Reaction: The protecting groups on the glucose moiety of the protected canagliflozin are removed, typically under acidic conditions, to yield canagliflozin. The final step involves the crystallization of canagliflozin in the presence of water to form the stable hemihydrate.

-

Protocol: The protected canagliflozin is dissolved in a suitable solvent, and an acid, such as hydrochloric acid in methanol, is added. The reaction is stirred until the deprotection is complete. The crude canagliflozin is then purified and crystallized from a solvent system containing water, such as ethyl acetate (B1210297) and water, to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the canagliflozin synthesis, as reported in various sources.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference(s) |

| Friedel-Crafts Acylation | 5-Bromo-2-methylbenzoyl chloride, 2-(4-Fluorophenyl)thiophene | AlCl₃, Dichloromethane | Ketone Intermediate | 85-95 | >98 | [2] |

| Ketone Reduction | Ketone Intermediate | TES, BF₃·OEt₂, Acetonitrile/Dichloromethane | Diarylmethane Intermediate | 75-85 | >98 | [2] |

| C-Glycosidation/Reduction | Diarylmethane Intermediate, Protected Gluconolactone | n-BuLi, THF/Toluene; then TES, BF₃·OEt₂, Dichloromethane | Protected Canagliflozin | 60-70 | >95 | [3] |

| Deprotection | Protected Canagliflozin | HCl in Methanol | Canagliflozin | 80-90 | >99 | [4] |

| Hydration/Crystallization | Canagliflozin | Ethyl acetate, Water | Canagliflozin Hemihydrate | 90-95 | >99.5 | [5] |

Quality by Design (QbD) in Canagliflozin Synthesis

The principles of Quality by Design (QbD) have been applied to optimize the synthesis of canagliflozin, ensuring a robust and reproducible process.[6][7][8][9] This involves identifying Critical Process Parameters (CPPs) and their impact on Critical Quality Attributes (CQAs) of the intermediates and the final product.

The following diagram illustrates a typical QbD workflow for the optimization of a synthetic step.

By systematically studying the effects of variables such as reagent stoichiometry, temperature, and reaction time, a design space can be established where the process consistently delivers a product with the desired quality attributes.[8]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The methodologies outlined in this guide, coupled with the application of QbD principles, provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of this important therapeutic agent. Further research and process development can lead to even more efficient and scalable synthetic routes.

References

- 1. Synthesis method of canagliflozin - Eureka | Patsnap [eureka.patsnap.com]

- 2. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10174010B2 - Canagliflozin monohydrate and its crystalline forms, preparation methods and uses thereof - Google Patents [patents.google.com]

- 4. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]

- 7. Collection - Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles - Organic Process Research & Development - Figshare [figshare.com]

- 8. prezi.com [prezi.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Crystalline Architecture of Canagliflozin Hydrates: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. This in-depth technical guide delves into the crystallographic analysis of canagliflozin (B192856) hydrate (B1144303), a cornerstone in the treatment of type 2 diabetes mellitus. By presenting detailed experimental protocols, structured crystallographic data, and visualized workflows, this document aims to provide a definitive resource on the subject.

Canagliflozin, an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), exists in various crystalline forms, with its hydrated states being of significant interest due to their impact on stability, solubility, and bioavailability. This guide focuses on the two most well-characterized hydrates: canagliflozin hemihydrate and canagliflozin monohydrate.

Crystallographic Data of Canagliflozin Hydrates

The precise three-dimensional arrangement of atoms in the crystalline lattice of canagliflozin hydrates has been elucidated through single-crystal X-ray diffraction (XRD). The key crystallographic parameters for the hemihydrate and monohydrate forms are summarized below. This quantitative data provides a fundamental basis for understanding the solid-state behavior of these compounds.

Table 1: Single-Crystal XRD Data for Canagliflozin Hydrates

| Parameter | Canagliflozin Hemihydrate | Canagliflozin Monohydrate |

| CCDC Number | 1475516 | 2022368 |

| Chemical Formula | 2(C₂₄H₂₅FO₅S)·H₂O | C₂₄H₂₅FO₅S·H₂O |

| Molecular Weight | 907.02 | 462.51 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 8.4259 (4) | 10.9982 (10) |

| b (Å) | 11.4264 (7) | 8.1134 (7) |

| c (Å) | 45.706 (2) | 12.6042 (12) |

| α (°) | 90 | 90 |

| β (°) | 90 | 103.136 (8) |

| γ (°) | 90 | 90 |

| Volume (ų) | 4400.4 (4) | 1095.38 (18) |

| Z | 4 | 2 |

| Calculated Density (Mg m⁻³) | 1.369 | 1.401 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).[1][2]

Polymorphism in Canagliflozin Hydrates

Beyond the single-crystal structures, various polymorphic forms of canagliflozin hydrates have been identified, primarily through powder X-ray diffraction (PXRD). Each polymorph exhibits a unique diffraction pattern, which is crucial for identification and quality control in pharmaceutical manufacturing. The characteristic 2θ peaks for several reported polymorphs are presented in Table 2.

Table 2: Powder X-ray Diffraction Peaks (2θ) for Canagliflozin Hydrate Polymorphs

| Polymorph | Characteristic 2θ Peaks (°) |

| Hemihydrate (hH1) | 4.3, 8.6, 12.8, 15.5, 17.0, 19.2, 20.6, 21.2, 23.1 |

| Monohydrate (HI) | 4.3, 8.5, 12.7, 15.4, 16.9, 19.1, 23.0 |

| Monohydrate (HII) | 3.9, 6.6, 9.9, 13.3, 19.5, 22.9, 28.0 |

| Form R1 (Hemihydrate) | 10.0, 19.5, 24.0, 28.5 |

| Form R2 (Monohydrate) | 12.4, 19.6, 24.1, 28.8 |

| Form R3 (Hydrate) | 12.4, 19.6, 21.8, 28.2 |

| Form A | 3.7, 3.9, 7.7, 7.9, 11.5, 13.1, 13.5, 14.3, 15.5, 17.3, 18.8, 19.3, 20.3, 22.5, 22.7, 23.2, 23.4 |

| Form B | 6.3, 9.4, 12.6 |

| Form C | 6.5, 9.8, 16.4 |

| Form D | 6.8, 13.6, 20.5 |

Note: The listed peaks are the most characteristic and are subject to minor variations depending on experimental conditions. The data is compiled from various patent literature.

Experimental Protocols

The acquisition of reliable crystallographic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for the crystallographic analysis of canagliflozin hydrates.

Crystallization of Canagliflozin Hydrates

The formation of high-quality single crystals suitable for XRD analysis and the preparation of specific polymorphic forms are critical first steps.

-

Canagliflozin Hemihydrate: Single crystals of canagliflozin hemihydrate can be obtained by the slow evaporation of a methanol (B129727) solution at ambient temperature.

-

Canagliflozin Monohydrate: This form can be crystallized from a mixed solvent system of methanol and water using a cooling crystallization method.

-

Polymorph Generation: Different polymorphic forms can be accessed through various techniques, including:

-

Anti-solvent crystallization: Dissolving canagliflozin in a good solvent (e.g., ethanol, isopropanol, acetone) and then adding an anti-solvent (e.g., water, heptane) to induce precipitation.

-

Slurry conversion: Stirring a suspension of one crystalline form in a solvent system where it is sparingly soluble to promote its conversion to a more stable form.

-

Cooling crystallization: Cooling a saturated solution of canagliflozin in a specific solvent or solvent mixture (e.g., isopropyl acetate/water) to induce crystallization. The cooling rate and seeding can be controlled to target a specific polymorph.

-

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive determination of the crystal structure is achieved through SC-XRD.

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected. Typical experimental parameters are as follows:

-

Instrument: Rigaku R-AXIS RAPID or similar single-crystal X-ray diffractometer.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: Data is typically collected at room temperature (296 K) or under cryogenic conditions (e.g., 100 K) to minimize thermal motion.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for the characterization of polycrystalline materials, including the identification of different polymorphic forms and the assessment of sample purity.

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder diffractometer. Representative experimental conditions are:

-

Instrument: Bruker D8 Advance or similar powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): Typically from 2° to 40°.

-

Scan Speed/Step Size: A slow scan speed (e.g., 1°/min) or a small step size (e.g., 0.02°) is used to obtain high-resolution data.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks for the specific crystalline form present in the sample.

Workflow for Crystallographic Analysis

The process of analyzing the crystal structure of this compound, from obtaining the material to final data deposition, can be visualized as a systematic workflow.

This comprehensive guide provides a foundational understanding of the crystallographic landscape of canagliflozin hydrates. The detailed data and protocols herein are intended to support further research and development efforts in the pharmaceutical sciences, ultimately contributing to the improved formulation and delivery of this vital therapeutic agent.

References

The Kinetics of SGLT2 Inhibition by Canagliflozin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism and kinetics of Sodium-Glucose Cotransporter 2 (SGLT2) inhibition by canagliflozin (B192856) hydrate. Canagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the competitive inhibition of SGLT2 in the proximal renal tubules, leading to a reduction in glucose reabsorption and an increase in urinary glucose excretion.[1][2][3] This guide provides a comprehensive overview of the binding kinetics, experimental methodologies used for characterization, and the physiological consequences of SGLT2 inhibition by canagliflozin.

Quantitative Inhibition Kinetics

The efficacy and selectivity of canagliflozin are quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) for SGLT2, as well as the less potently inhibited SGLT1. These parameters are crucial for understanding its therapeutic window and potential off-target effects.

| Parameter | SGLT2 | SGLT1 | Selectivity (SGLT1/SGLT2) | Reference |

| Inhibition Constant (Ki) | 4.0 nM | 770.5 nM | ~193-fold | [4][5] |

| IC50 | 4.2 ± 1.5 nM | 663 ± 180 nM | ~158-fold | [6] |

| IC50 | Not specified | 710 nM | Not applicable | [7] |

| IC50 | Not specified | ~650 ± 150 nM | Not applicable | [8] |

Mechanism of Action and Signaling Pathway

Canagliflozin functions as a competitive inhibitor of SGLT2, acting on the luminal side of the proximal renal tubules.[4][5][9] By binding to the transporter, canagliflozin blocks the reabsorption of filtered glucose from the urine back into the bloodstream.[1][2] This action is independent of insulin (B600854) secretion.[3] The structural basis for the inhibition by a related SGLT2 inhibitor, empagliflozin, reveals that the inhibitor occupies both the sugar-substrate-binding site and the external vestibule, effectively locking the transporter in an outward-open conformation and halting the transport cycle.[10][11][12] This prevents the conformational changes necessary for glucose and sodium translocation across the cell membrane.

The direct consequence of SGLT2 inhibition is an increase in urinary glucose excretion, which in turn leads to a lowering of blood glucose levels.[1][2] This primary effect triggers a cascade of secondary physiological responses, including modest osmotic diuresis and a reduction in body weight due to caloric loss.[2][3]

References

- 1. uspharmacist.com [uspharmacist.com]

- 2. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action [jnjmedicalconnect.com]

- 10. Structural basis of inhibition of the human SGLT2-MAP17 glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter | Semantic Scholar [semanticscholar.org]

Canagliflozin Hydrate: A Technical Overview of Binding Affinity and Selectivity for SGLT1 and SGLT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of canagliflozin (B192856) hydrate (B1144303) to the sodium-glucose cotransporters SGLT1 and SGLT2. Canagliflozin, a member of the gliflozin class of drugs, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to the inhibition of SGLT2 in the renal proximal tubules, which promotes urinary glucose excretion and consequently lowers blood glucose levels. However, its interaction with SGLT1, particularly in the intestine, contributes to its overall pharmacological profile. A thorough understanding of its differential binding affinity is therefore crucial for researchers and drug development professionals.

Quantitative Analysis of Binding Affinity

The binding affinity of canagliflozin to SGLT1 and SGLT2 has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values consistently demonstrate that canagliflozin is a potent and selective inhibitor of SGLT2 over SGLT1.

| Parameter | SGLT1 | SGLT2 | Selectivity (SGLT1/SGLT2) | Species | Reference |

| IC50 | 663 ± 180 nM | 4.2 ± 1.5 nM | ~158-fold | Human | [1] |

| IC50 | 684 ± 159 nM | 4.4 ± 1.2 nM | ~155-fold | Human | [2] |

| IC50 | 910 nM | 2.2 nM | ~414-fold | Human | [3][4] |

| IC50 | 710 nM | - | - | Human | [5] |

| IC50 | >1,000 nM | 2.0 nM | >500-fold | Mouse | [2] |

| IC50 | - | 3.7 nM | - | Rat | [2] |

| Ki | 770.5 nM | 4.0 nM | ~193-fold | Human | [6][7][8] |

Table 1: Summary of reported IC50 and Ki values for canagliflozin against SGLT1 and SGLT2.

The data clearly indicate that canagliflozin possesses a significantly higher affinity for SGLT2, with selectivity ratios ranging from approximately 155- to over 400-fold. This high selectivity underpins its primary mechanism of action in the kidneys.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols for Determining Binding Affinity

The determination of canagliflozin's binding affinity for SGLT1 and SGLT2 typically involves cellular-based assays using cell lines engineered to express the specific transporter. The most common methods are radioligand uptake assays and electrophysiological recordings.

Radioligand Uptake Assay

This method directly measures the functional consequence of SGLT inhibition – the reduction of glucose transport into the cell.

A. Cell Culture and Transporter Expression:

-

Chinese Hamster Ovary (CHO) cells or similar suitable host cells are stably transfected with a plasmid containing the cDNA for human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

-

Transfected cells are cultured under appropriate conditions to ensure robust expression of the respective transporters on the cell membrane.

B. Inhibition Assay:

-

Cells expressing either hSGLT1 or hSGLT2 are seeded into multi-well plates.

-

The cells are washed with a sodium-containing buffer to ensure the sodium-dependent function of the SGLT transporters.

-

Various concentrations of canagliflozin are pre-incubated with the cells for a defined period.

-

A radiolabeled, non-metabolizable glucose analog, typically 14C-alpha-methylglucoside (14C-AMG), is added to the wells. 14C-AMG is a specific substrate for SGLT transporters.

-

Uptake of 14C-AMG is allowed to proceed for a specific time.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

C. Data Analysis:

-

The amount of 14C-AMG uptake is plotted against the concentration of canagliflozin.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of canagliflozin that inhibits 50% of the maximal 14C-AMG uptake.

Electrophysiological Studies (Whole-Cell Patch-Clamp)

This technique provides insights into the mechanism of inhibition by measuring the transporter-mediated ion currents.

A. Cell Preparation:

-

Similar to the radioligand assay, cells expressing hSGLT1 or hSGLT2 are used.

B. Electrophysiological Recording:

-

A single cell is selected, and a glass micropipette (patch pipette) is sealed onto the cell membrane to achieve a high-resistance "gigaohm" seal.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a specific holding potential.

-

The substrate for the transporter, such as α-methyl-d-glucopyranoside (AMG), is applied to the extracellular side of the cell. The influx of sodium and glucose through the SGLT transporter generates an inward current, which is measured.

-

Canagliflozin is then applied to either the extracellular or intracellular side of the membrane to determine the sidedness of its action.

-

The inhibition of the AMG-induced inward current by canagliflozin is recorded.

C. Data Analysis:

-

The magnitude of the current inhibition is measured at various concentrations of canagliflozin.

-

This data can be used to determine the inhibition constant (Ki) and to understand the nature of the inhibition (e.g., competitive). Studies have shown that canagliflozin acts as a competitive inhibitor, binding preferentially to the extracellular side of both SGLT1 and SGLT2.[6][7]

Mechanism of Action and Signaling

The primary mechanism of action of canagliflozin is the competitive inhibition of SGLT2 in the S1 and S2 segments of the renal proximal tubule.[10] This prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion. The modest inhibition of SGLT1 in the intestine can also contribute to glycemic control by delaying glucose absorption after meals.[6][11]

The interaction of canagliflozin with SGLT transporters is a direct binding event and does not involve complex intracellular signaling pathways for its primary inhibitory effect. The "signaling" is the direct consequence of blocking glucose and sodium transport.

Conclusion

Canagliflozin is a potent inhibitor of SGLT2 with a high degree of selectivity over SGLT1. This selectivity is the foundation of its primary therapeutic effect of lowering blood glucose through increased urinary glucose excretion. The modest inhibitory effect on intestinal SGLT1 may offer additional benefits in controlling postprandial glucose excursions. The binding affinities and mechanisms of action have been well-characterized through robust in vitro experimental protocols, providing a solid basis for its clinical application and for the development of future SGLT inhibitors.

References

- 1. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy, safety and regulatory status of SGLT2 inhibitors: focus on canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differentiating the Sodium‐Glucose Cotransporter 1 Inhibition Capacity of Canagliflozin vs. Dapagliflozin and Empagliflozin Using Quantitative Systems Pharmacology Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Canagliflozin Hydrate

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of canagliflozin (B192856) hydrate (B1144303), a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2).[1][2][3] Canagliflozin is utilized in the management of type 2 diabetes mellitus.[1][4]

Chemical Structure

Canagliflozin is a C-glycosyl compound, meaning a glucose moiety is attached to an aglycone through a carbon-carbon bond rather than a more typical carbon-oxygen bond found in O-glycosides.[1][4] This C-glycosidic linkage confers resistance to enzymatic cleavage by glycosidases in the gastrointestinal tract, enhancing its oral bioavailability.

The core structure consists of:

-

A β-D-glucopyranose ring : This is the glucose-derived portion of the molecule.

-

An aglycone moiety : This non-sugar part is comprised of a central phenyl ring substituted with a methyl group and a thiophene (B33073) ring system.

-

A fluorophenyl group : A 4-fluorophenyl group is attached to the thiophene ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for canagliflozin is (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.[2] The commercially available and stable form of the drug is canagliflozin hemihydrate, which contains one water molecule for every two molecules of canagliflozin.[2][5]

Stereochemistry

The stereochemistry of canagliflozin is critical for its selective binding to and inhibition of the SGLT2 protein. The glucose moiety possesses five chiral centers, and their specific spatial arrangement is essential for its biological activity. The absolute configuration of these chiral centers in the pyranose ring is defined as:

-

C-2: S

-

C-3: R

-

C-4: R

-

C-5: S

-

C-6: R

This specific stereoisomer ensures the correct three-dimensional orientation of the hydroxyl groups and the aglycone for optimal interaction with the SGLT2 transporter.

Physicochemical Properties of Canagliflozin and its Hemihydrate

A summary of the key physicochemical properties of canagliflozin is presented in the table below. These properties are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula (Anhydrous) | C24H25FO5S | [6] |

| Molecular Weight (Anhydrous) | 444.5 g/mol | [4][6] |

| Molecular Formula (Hemihydrate) | 2(C24H25FO5S)·H2O or C48H52F2O11S2 | [2][5] |

| Molecular Weight (Hemihydrate) | 907.05 g/mol | [5][7] |

| Melting Point (Hemihydrate) | 94-96°C | [2] |

| Solubility (Hemihydrate in water) | 46.4 μg/mL | [8] |

| Solubility (Hemihydrate in HCl, pH 1.0) | 47.0 μg/mL | [8] |

| XLogP3 | 3.2 | [4][6] |

| Hydrogen Bond Donor Count | 4 | [6] |

| Hydrogen Bond Acceptor Count | 7 | [6] |

| IC50 (human SGLT2) | 4.4 nM | [9] |

| IC50 (human SGLT1) | 684 nM | [9] |

Experimental Protocols

4.1. Synthesis of Canagliflozin

The synthesis of canagliflozin has been approached through various routes, with a key challenge being the stereoselective formation of the C-glycosidic bond. A common synthetic strategy involves the following key steps:

-

Synthesis of the Aglycone : The aglycone portion is typically synthesized first. One reported method involves a Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene (B192845) with 5-bromo-2-methylbenzoyl chloride to form a ketone intermediate.[2] This ketone is then reduced, for instance with triethylsilyl hydride, to yield the diarylmethane aglycone bromide.[2]

-

C-Glycosylation : This is a critical step where the aglycone is coupled with a protected glucose derivative. One approach involves a lithium-halogen exchange on the aryl bromide aglycone using n-butyllithium (n-BuLi) at low temperatures.[10][11] The resulting aryllithium species then attacks a protected gluconolactone.

-

Reduction and Deprotection : The intermediate lactol is then stereoselectively reduced, often using a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., BF3·OEt2), to afford the desired β-anomer.[10] Finally, the protecting groups on the glucose moiety are removed to yield canagliflozin.

4.2. Characterization and Stereochemical Analysis

-

Powder X-ray Diffraction (PXRD) : This technique is used to characterize the crystalline form of canagliflozin hydrate. The hemihydrate form exhibits characteristic peaks at diffraction angles (2θ) of 3.87, 7.96, 8.64, 9.66, 10.94, 15.48, 17.34, 18.74, 19.14, and 20.30.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for confirming the chemical structure and stereochemistry of the final compound and intermediates. Isotope-labeled canagliflozin ([13C6] and [14C]) has also been synthesized for use in metabolic studies, with NMR being a key analytical tool.[12]

-

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC methods are employed to determine the enantiomeric and diastereomeric purity of canagliflozin, ensuring the correct stereoisomer is isolated.

Mechanism of Action: SGLT2 Inhibition

Canagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules.[1][13] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1][5] By blocking this transporter, canagliflozin reduces the reabsorption of glucose, lowers the renal threshold for glucose, and consequently increases urinary glucose excretion.[14][15] This process helps to lower blood glucose levels in patients with type 2 diabetes.[14]

Caption: Mechanism of action of canagliflozin via SGLT2 inhibition.

References

- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Canagliflozin heMihydrate | 928672-86-0 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Investigation of Solubility Behavior of this compound Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]

- 12. Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 14. uspharmacist.com [uspharmacist.com]

- 15. Mechanism of Action [jnjmedicalconnect.com]

A Comprehensive Biophysical Profile of Canagliflozin Hydrate

This technical guide provides an in-depth analysis of the biophysical characteristics of canagliflozin (B192856) hydrate (B1144303), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). A thorough understanding of its solid-state properties, thermal behavior, solubility, and target interaction is crucial for its development, formulation, and manufacturing. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Solid-State Properties

Canagliflozin, with the chemical name (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol, is a C-glucoside. In its solid form, it can exist in various crystalline and amorphous states, with the hydrate form being of significant interest for pharmaceutical development due to its stability. The crystalline form of canagliflozin is a white to off-white powder.

Table 1: Summary of Physicochemical and Thermal Properties of Canagliflozin Crystalline Forms

| Property | Canagliflozin Hemihydrate | Crystalline Form A | Amorphous Canagliflozin |

| Melting Point (°C) | 95.5–98.0 | 157.0–158.5 | Not Applicable |

| Water Content (%) | Approximately 2.4 | Not Specified | Not Specified |

| Key XRPD Peaks (2θ) | 4.36, 8.72, 13.10, 15.48, 17.46 | 6.9, 13.8, 15.2, 16.2, 18.9, 20.8 | Broad halo |

| Thermal Analysis (DSC) | Endotherm peak around 100°C (dehydration) | Endotherm peak around 158°C | Not Applicable |

| Appearance | White to off-white crystalline powder | Crystalline solid | Solid |

Experimental Protocols

A precise understanding of the biophysical properties of canagliflozin hydrate requires specific analytical techniques. The following are detailed methodologies for key experiments.

2.1. X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline phase of a drug substance.

-

Objective: To identify the crystalline form of canagliflozin and differentiate between its polymorphs (e.g., hemihydrate vs. anhydrous forms).

-

Instrumentation: A diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å) is typically used.

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder to ensure a flat, uniform surface.

-

Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for characteristic peaks. The position and relative intensities of these peaks serve as a fingerprint for a specific crystalline form.

2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermal transitions of a material as a function of temperature.

-

Objective: To determine the melting point and dehydration temperature of this compound.

-

Instrumentation: A calibrated DSC instrument.

-

Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Data Collection: The sample and reference are heated at a constant rate, typically 10°C/min, under a nitrogen purge. The temperature range usually spans from ambient to well above the expected melting point (e.g., 25°C to 200°C).

-

Data Analysis: The heat flow into the sample is plotted against temperature. Endothermic events, such as dehydration and melting, appear as peaks. The onset and peak temperatures are determined. For canagliflozin hemihydrate, a broad endotherm corresponding to the loss of water is observed around 100°C, followed by the melt of the resulting anhydrous form.

2.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information on its water content.

-

Objective: To quantify the amount of water in this compound.

-

Instrumentation: A TGA instrument with a sensitive microbalance.

-

Sample Preparation: 5-10 mg of the sample is placed in a tared pan (typically platinum or aluminum).

-

Data Collection: The sample is heated at a controlled rate, such as 10°C/min, under a nitrogen atmosphere. The mass of the sample is continuously recorded.

-

Data Analysis: The TGA curve plots mass percentage versus temperature. A step-wise loss in mass indicates a thermal event, such as dehydration. For canagliflozin hemihydrate, a weight loss corresponding to approximately 2.4% of the total mass is expected, which aligns with the theoretical water content for a hemihydrate.

Visualizations of Experimental Workflows and Signaling Pathways

3.1. Experimental Workflows

The following diagrams illustrate the logical flow of the key analytical techniques used in the biophysical characterization of this compound.

Caption: Workflow for Crystalline Phase Identification using XRPD.

Caption: Workflow for Thermal Analysis using DSC.

Caption: Workflow for Water Content Quantification using TGA.

3.2. Mechanism of Action: SGLT2 Inhibition

Canagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidney. This mechanism is depicted below.

Caption: Mechanism of SGLT2 Inhibition by Canagliflozin.

The Discovery and Development of Canagliflozin Hydrate: A Technical Overview

Canagliflozin (B192856), a member of the gliflozin class, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Its development journey, from a natural product derivative to a globally approved therapeutic agent, offers valuable insights into modern drug discovery and clinical evaluation. This technical guide provides an in-depth analysis of the discovery, preclinical and clinical development, mechanism of action, and regulatory milestones of canagliflozin hydrate.

Discovery and Preclinical Development

The discovery of canagliflozin is rooted in the exploration of phlorizin, a natural O-glucoside found in the bark of apple trees, which was known to induce glycosuria. However, its poor stability and lack of selectivity limited its therapeutic potential. The research impetus was to create a more stable and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

Scientists at Mitsubishi Tanabe Pharma focused on developing C-glucosides, which are metabolically more stable than O-glucosides like T-1095, an earlier SGLT2 inhibitor candidate.[1] This led to the discovery of canagliflozin (initially coded as TA-7284), a novel C-glucoside with a thiophene (B33073) ring, which demonstrated high potency and selectivity for SGLT2.[1][2]

Chemical Synthesis

The synthesis of canagliflozin has been approached through various routes since its initial discovery. A common strategy involves the C-arylation of a protected glucose derivative. One reported synthesis involves a multi-step process that can be telescoped for commercial viability, starting from simpler chemical intermediates and building the C-glucoside structure.[3][4] Key steps often include Friedel-Crafts acylation, Lewis acid-mediated reduction, and C-arylation mediated by reagents like n-butyllithium.[4] The overall yield and purity of the final product have been optimized using Quality by Design (QbD) principles to ensure a robust manufacturing process.[3][4]

Preclinical Pharmacology and Toxicology

Preclinical studies were crucial in establishing the initial efficacy and safety profile of canagliflozin.

Experimental Protocol: In Vivo Efficacy in Animal Models

-

Animal Model: High-fat diet-fed KK (HF-KK) mice, a model for obese type 2 diabetes.[1]

-

Dosage and Administration: Canagliflozin administered orally.

-

Endpoints Measured: Blood glucose levels, urinary glucose excretion.

-

Results: Canagliflozin demonstrated pronounced anti-hyperglycemic effects in these animal models.[1]

Experimental Protocol: In Vitro SGLT2 Inhibition Assay

-

System: Cell lines expressing human SGLT2.

-

Methodology: Measurement of the inhibition of radiolabeled glucose analogue uptake in the presence of varying concentrations of canagliflozin.

-

Endpoints: IC50 value to determine the potency of SGLT2 inhibition.

-

Results: Canagliflozin was identified as a highly potent and selective SGLT2 inhibitor.[1]

Recent preclinical research has also explored the neuroprotective effects of canagliflozin in mouse models of Alzheimer's disease, showing potential for reducing acetylcholinesterase (AChE) activity and improving cognitive markers.[5][6][7]

Mechanism of Action

Canagliflozin's therapeutic effects stem from its selective inhibition of the SGLT2 protein, which is predominantly located in the proximal convoluted tubules of the nephron.[8][9] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[8][10][11]

By inhibiting SGLT2, canagliflozin reduces the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria).[8][12] This mechanism is independent of insulin (B600854) secretion or action, providing a novel pathway for glycemic control.[8] The resulting caloric loss also contributes to reductions in body weight and systolic blood pressure.[8][13]

Figure 1: Mechanism of Action of Canagliflozin via SGLT2 Inhibition.

Clinical Development

The clinical development of canagliflozin was extensive, involving a global Phase 3 program that enrolled over 10,285 patients across nine studies to establish its efficacy and safety profile.[14]

Phase I and II Studies

Phase I studies focused on the pharmacokinetics and pharmacodynamics of canagliflozin, establishing its rapid absorption, with peak plasma concentrations reached within 1-2 hours, and a half-life of approximately 12 hours.[9][15] Phase II trials demonstrated dose-dependent improvements in glycemic control and provided initial evidence of its beneficial effects on body weight and blood pressure.[16]

Phase III Program and Pivotal Trials

The Phase III program was designed to evaluate canagliflozin as monotherapy, in combination with metformin, and as an add-on to other glucose-lowering agents, including insulin.[14]

Table 1: Summary of Key Efficacy Data from Pooled Phase III Studies (26 Weeks) [13][17][18]

| Parameter | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg |

| Change in HbA1c (%) | - | -0.77% to -0.91% (vs. Placebo) | -0.94% to -1.16% (vs. Placebo) |

| Change in Body Weight (%) | - | -2.2% to -2.8% (vs. Placebo) | -3.0% to -3.9% (vs. Placebo) |

| Change in Systolic BP (mmHg) | - | -3.7 mmHg (vs. Placebo) | -5.4 mmHg (vs. Placebo) |

| Data represents placebo-subtracted mean changes from baseline. |

A post-hoc analysis of four 26-week Phase 3 studies (N=2,313) showed that a significantly greater proportion of patients treated with canagliflozin 100 mg (21.1%) and 300 mg (25.3%) achieved a composite endpoint of HbA1c reduction ≥0.5%, body weight reduction ≥3%, and systolic BP reduction ≥4 mmHg compared to placebo (5.7%).[18]

Cardiovascular and Renal Outcomes: The CANVAS Program

A landmark in the development of canagliflozin was the CANVAS (Canagliflozin Cardiovascular Assessment Study) Program, which integrated data from two large trials, CANVAS and CANVAS-R, involving a total of 10,142 patients with T2DM and high cardiovascular risk.[19][20][21][22]

Experimental Protocol: CANVAS Program

-

Study Design: Two multicenter, double-blind, placebo-controlled, randomized trials.[23][24]

-

Participants: 10,142 patients with type 2 diabetes and a history of, or at high risk for, cardiovascular disease.[19][20]

-

Intervention: Canagliflozin (100 mg or 300 mg daily) or placebo, in addition to standard of care.[23]

-

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (Major Adverse Cardiovascular Events - MACE).[24]

-

Key Secondary Endpoints: Hospitalization for heart failure, and a renal composite outcome (40% reduction in eGFR, need for renal-replacement therapy, or renal death).[21][24]

Table 2: Key Cardiovascular and Renal Outcomes from the CANVAS Program [19][21][22][23]

| Outcome | Canagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | P-value |

| Primary MACE Endpoint | 26.9 per 1000 patient-years | 31.5 per 1000 patient-years | 0.86 (0.75 - 0.97) | 0.02 (for superiority) |

| Hospitalization for Heart Failure | - | - | 0.67 (0.52 - 0.87) | - |

| Progression of Albuminuria | - | - | 0.73 (0.67 - 0.79) | - |

| Renal Composite Outcome | - | - | 0.60 (0.47 - 0.77) | - |

The CANVAS Program demonstrated that canagliflozin significantly reduced the risk of major adverse cardiovascular events compared to placebo.[19][23][25] It also showed a significant reduction in the risk of hospitalization for heart failure and a benefit on renal outcomes.[19][21][22] However, an increased risk of lower limb amputation was observed with canagliflozin treatment (6.3 vs 3.4 participants per 1,000 patient-years), a finding that has been subject to further investigation and regulatory warnings.[23][26]

Regulatory and Post-Marketing History

The journey of canagliflozin from clinical trials to patient use is marked by key regulatory milestones and ongoing safety monitoring.

Figure 2: Key Milestones in the Development and Approval of Canagliflozin.

-

May 2012: A new drug application for canagliflozin was submitted to the U.S. Food and Drug Administration (FDA).[27]

-

March 29, 2013: The FDA approved canagliflozin (brand name Invokana), making it the first SGLT2 inhibitor approved in the United States for the treatment of adults with type 2 diabetes.[10][12][27][28][29]

-

May 2017: Following the results of the CANVAS trial, the FDA issued a warning regarding an increased risk of lower limb amputations.[27]

-

October 2018: The FDA approved a new indication for Invokana to reduce the risk of major adverse cardiovascular events in adults with type 2 diabetes and established cardiovascular disease.[27]

Post-marketing surveillance and subsequent clinical trials continue to refine the understanding of canagliflozin's risk-benefit profile, including its cardiorenal protective effects and identified safety concerns.

References

- 1. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer’s Disease [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Canagliflozin: A Comprehensive Review of Advances in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 12. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]

- 13. Effects of canagliflozin on body weight and relationship to HbA1c and blood pressure changes in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. U.S. FDA Approves INVOKANA™ (Canagliflozin) for the Treatment of Adults with Type 2 Diabetes [jnj.com]

- 15. researchgate.net [researchgate.net]

- 16. Canagliflozin review - safety and efficacy profile in patients with T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Achieving the composite endpoint of HbA1c, body weight, and systolic blood pressure reduction with canagliflozin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Canagliflozin and Cardiovascular disease- results of the CANVAS trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical outcomes with canagliflozin according to baseline body mass index: results from post hoc analyses of the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Janssen reports positive results from CANVAS programme of canagliflozin - Clinical Trials Arena [clinicaltrialsarena.com]

- 23. Canagliflozin Cardiovascular Assessment Study - American College of Cardiology [acc.org]

- 24. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ajmc.com [ajmc.com]

- 26. pmlive.com [pmlive.com]

- 27. Invokana FDA Approval History: What Patients Need to Know | San Antonio Product Liability Lawyers [carabinshaw.com]

- 28. drugs.com [drugs.com]

- 29. Invokana (Canagliflozin): First-in-Class SGLT2 Inhibitor Approved for the Treatment of Type 2 Diabetes [ahdbonline.com]

In Vitro Off-Target Effects of Canagliflozin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro off-target effects of canagliflozin (B192856) hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. By summarizing key quantitative data, detailing experimental protocols, and visualizing affected signaling pathways, this document serves as a critical resource for understanding the broader pharmacological profile of canagliflozin beyond its primary therapeutic action.

Quantitative Off-Target Activity of Canagliflozin

The following tables summarize the in vitro inhibitory activities of canagliflozin against various molecular targets. These data have been compiled from multiple studies to provide a comparative view of its off-target profile.

Table 1: Inhibition of Drug Metabolizing Enzymes and Transporters

| Target | Assay Type | Substrate | System | IC50 (μM) | Ki (μM) | Reference |

| Cytochrome P450 Enzymes | ||||||

| CYP2B6 | Inhibition Assay | 16 | [1][2] | |||

| CYP2C8 | Inhibition Assay | 75 | [1][2] | |||

| CYP2C9 | Inhibition Assay | 80 | [1][2] | |||

| CYP3A4 | Inhibition Assay | Testosterone | 27 | [1][2] | ||

| UDP-Glucuronosyltransferase (UGT) Enzymes | ||||||

| UGT1A1 | Inhibition Assay | β-estradiol | Recombinant | 7 | ~5.9 - 9.0 | [3][4] |

| UGT1A4 | Inhibition Assay | Recombinant | 48 | [3] | ||

| UGT1A6 | Inhibition Assay | Human Liver Microsomes | >100 | [3] | ||

| UGT1A9 | Inhibition Assay | Propofol / 4-Methylumbelliferone | Recombinant / HLM | 7 | 1.4 - 3.0 | [3][4] |

| UGT1A10 | Inhibition Assay | Recombinant | 7 | [3] | ||

| UGT2B7 | Inhibition Assay | Human Liver Microsomes | >100 | [3] | ||

| Efflux Transporters | ||||||

| P-glycoprotein (P-gp) | Inhibition Assay | 19.3 | [1][2] | |||

| MRP2 | Inhibition Assay | 21.5 | [1][2] |

Table 2: Activity at Other Off-Target Proteins

| Target | Assay Type | System | IC50 | KD | Reference |

| Primary Target & Selectivity | |||||

| hSGLT2 | Cell-free Inhibition | 2.2 nM | [5] | ||

| hSGLT2 | [14C]AMG Uptake | CHO-K1 cells | 6.7 nM | [5] | |

| hSGLT1 | [14C]AMG Uptake | CHO-K1 cells | 700 nM | [5] | |

| Other Off-Targets | |||||

| HDAC6 | Inhibition Assay | 0.5698 μM | 0.8591 μM | [6] | |

| Mitochondrial Complex I | Functional Assay | RPTEC/TERT1 cells | Inhibition at clinically relevant concentrations | [7][8] | |

| Glutamate Dehydrogenase | Functional Assay | RPTEC/TERT1 cells | Inhibition at clinically relevant concentrations | [7][8] | |

| Glucose Uptake | Functional Assay | HUVECs | 14 µM | [9] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the off-target screening of canagliflozin.

Enzyme Inhibition Assays (CYP and UGT Enzymes)

These assays are designed to determine the concentration of canagliflozin required to inhibit the activity of a specific drug-metabolizing enzyme by 50% (IC50).

-

Objective: To quantify the inhibitory potential of canagliflozin against various CYP and UGT isoforms.

-

General Procedure:

-

Enzyme Source: Recombinant human enzymes or human liver microsomes (HLM) are used as the source of the target enzyme.[3][4]

-

Incubation: A reaction mixture is prepared containing the enzyme source, a specific probe substrate for the enzyme, and a range of concentrations of canagliflozin.

-

Reaction Initiation: The reaction is initiated by the addition of a cofactor, such as NADPH for CYP enzymes or UDPGA for UGT enzymes.

-

Incubation Period: The mixture is incubated at 37°C for a specified period to allow for enzymatic conversion of the substrate.

-

Reaction Termination: The reaction is stopped, typically by the addition of a solvent like acetonitrile.

-

Analysis: The amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation at each canagliflozin concentration is compared to the control (no inhibitor), and the IC50 value is calculated by fitting the data to a dose-response curve. For Ki determination, experiments are repeated with varying substrate concentrations to perform Dixon plot analysis.[4]

-

Cell-Based Glucose Uptake Assay

This assay measures the ability of canagliflozin to inhibit the transport of glucose into cells, typically mediated by transporters like SGLT1 and SGLT2.

-

Objective: To determine the functional inhibition of glucose transporters by canagliflozin in a cellular context.

-

General Procedure:

-

Cell Culture: A cell line expressing the target glucose transporter (e.g., CHO-K1 cells stably expressing hSGLT2) is cultured in multi-well plates.[5]

-

Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing various concentrations of canagliflozin.

-

Glucose Uptake: A radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG), is added to the wells, and the cells are incubated for a defined period to allow for uptake.[5]

-

Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled glucose.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of glucose uptake at each canagliflozin concentration is compared to the control, and the IC50 value is determined.

-

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

-

Objective: To evaluate the anti-proliferative effects of canagliflozin on various cell lines.

-

General Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing a range of concentrations of canagliflozin, and the cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values for cell growth inhibition can be calculated.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by canagliflozin's off-target activities and a typical experimental workflow.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Caption: Canagliflozin activates AMPK by inhibiting mitochondrial complex I.

Caption: Canagliflozin induces HO-1 expression via the ROS/Nrf2 pathway.

Caption: Canagliflozin impairs T cell function by inhibiting TCR signaling.

References

- 1. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Canagliflozin impairs T cell effector function via metabolic suppression in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Canagliflozin, characterized as a HDAC6 inhibitor, inhibits gastric cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ISRCTN [isrctn.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Canagliflozin Hydrate: A Technical Guide to Its Interactions with Core Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action, the inhibition of renal glucose reabsorption, is well-established. However, a growing body of evidence reveals that canagliflozin's therapeutic effects extend beyond glycemic control, directly and indirectly modulating a network of crucial metabolic pathways. This technical guide provides an in-depth analysis of these interactions, focusing on mitochondrial function, the AMP-activated protein kinase (AMPK) signaling cascade, lipid and amino acid metabolism, and the gut microbiome. We present collated quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Interaction with Mitochondrial Function and AMPK Signaling

A significant aspect of canagliflozin's metabolic influence, distinct from other SGLT2 inhibitors, is its direct interaction with the mitochondrial electron transport chain.[1] This interaction initiates a cascade of events that culminate in the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Inhibition of Mitochondrial Complex I

Canagliflozin has been shown to directly inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] This action is not a class effect, with other gliflozins like dapagliflozin (B1669812) and empagliflozin (B1684318) demonstrating minimal to no inhibition at comparable concentrations.[1] The inhibition of Complex I by canagliflozin leads to a decrease in mitochondrial respiration and oxygen consumption, resulting in reduced ATP synthesis and an increased AMP/ATP ratio.[1][2][3][4] This shift in cellular energy status is a primary trigger for the activation of AMPK.[1]

Activation of the AMPK-SIRT1-PGC-1α Axis

The canagliflozin-induced increase in the cellular AMP/ATP ratio leads to the robust activation of AMPK.[1][4] Activated AMPK, in turn, can increase cellular NAD+ levels, which activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 then deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), the master regulator of mitochondrial biogenesis.[1] This signaling cascade promotes the generation of new mitochondria, a compensatory mechanism that enhances the cell's long-term energy production capacity.[1]

Quantitative Data: Mitochondrial Function

| Parameter Measured | Cell/Tissue Type | Canagliflozin Concentration | Observed Effect | Reference |

| Basal Respiration | Proximal Tubular Epithelial Cells (PTECs) | In vivo treatment | Increased | [5] |

| Maximal Respiration | Proximal Tubular Epithelial Cells (PTECs) | In vivo treatment | Increased | [5] |

| ATP Production | Proximal Tubular Epithelial Cells (PTECs) | In vivo treatment | Augmented | [5] |

| PGC-1α Expression | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased | [1] |

| TFAM Expression | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased | [1] |

| Mitochondrial DNA Content | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased | [1] |

Experimental Protocols

This protocol measures mitochondrial respiration in real-time.[1]

-

Cell Seeding: Plate relevant cells (e.g., C2C12 myotubes, primary adipocytes) in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of canagliflozin (e.g., 10-100 µM) or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.

-

Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.

-

Mitochondrial Stress Test: Load the calibrated sensor cartridge with compounds that modulate mitochondrial function for sequential injection:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer to initiate the assay protocol for OCR measurement.

-

Data Analysis: Normalize OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, and maximal respiration.

This protocol quantifies the expression levels of key proteins in the signaling pathway.

-

Cell Lysis: Following canagliflozin treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-AMPK (Thr172), anti-AMPK, anti-PGC-1α, anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry is used for quantification relative to a loading control.

Interaction with Lipid Metabolism

Canagliflozin exerts significant effects on lipid metabolism, which are partly mediated by AMPK activation and partly through other mechanisms. These effects contribute to a complex, and at times seemingly contradictory, impact on the overall lipid profile.

Regulation of Fatty Acid Oxidation and Lipogenesis

Through the activation of AMPK, canagliflozin promotes fatty acid oxidation while inhibiting lipogenesis.[6] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing the production of malonyl-CoA and decreasing lipogenesis.[6][7] Concurrently, canagliflozin has been shown to upregulate the expression of key genes involved in fatty acid oxidation, such as CPT1a, ACOX1, and ACADM.[8] It also suppresses the expression of lipogenic transcription factors like Sterol Response Element-Binding Protein 1c (SREBP-1c) and its target, Fatty Acid Synthase (FASN).[8][9]

Effects on Plasma Lipoproteins

Clinical studies have reported varied effects of canagliflozin on plasma lipoprotein levels. A meta-analysis indicated that canagliflozin treatment can lead to increases in both low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C), alongside a decrease in triglycerides.[10][11] The increase in LDL-C may be attributable to increased lipoprotein lipase (B570770) (LpL) activity and a delayed turnover of LDL in circulation.[6] Conversely, some studies in animal models have shown a reduction in circulating cholesterol due to the inhibition of genes involved in its synthesis and uptake.[6]

Quantitative Data: Lipid Metabolism

| Parameter | Population/Model | Canagliflozin Dose | Duration | Result | Reference |

| Triglycerides | T2DM Patients | 100 & 300 mg | 26 or 52 weeks | Decreased (WMD: -0.10 mmol/L) | [11] |

| LDL-Cholesterol | T2DM Patients | 100 & 300 mg | 26 or 52 weeks | Increased (WMD: 0.10 mmol/L) | [11] |

| HDL-Cholesterol | T2DM Patients | 100 & 300 mg | 26 or 52 weeks | Increased (WMD: 0.06 mmol/L) | [11] |

| ANGPTL3 (plasma) | T2DM Patients | 100 mg | 12 weeks | Significantly decreased | [12] |

| SREBP-1c Protein | HFD-fed Mice Liver | In vivo treatment | 14 weeks | Significantly decreased vs HFD | [9] |

| FASN Protein | HFD-fed Mice Liver | In vivo treatment | 14 weeks | Significantly decreased vs HFD | [9] |

| CPT1a Protein | HFD-fed Mice Liver | In vivo treatment | 14 weeks | Significantly increased vs HFD | [9] |

WMD: Weighted Mean Difference

Experimental Protocols

This protocol is adapted for use with a Seahorse XF Analyzer to measure the oxidation of exogenous fatty acids.

-

Cell Culture: Seed cells in a Seahorse XF microplate and culture overnight. The following day, replace the growth medium with a substrate-limited medium (low glucose, low serum) for 24 hours to prime cells for FAO.

-

Substrate Addition: On the day of the assay, wash cells and incubate in FAO assay medium containing L-carnitine, glucose, and the fatty acid substrate (e.g., palmitate conjugated to BSA).

-

Inhibitor Preparation: Prepare a stock solution of etomoxir (B15894), a CPT1a inhibitor, to be injected to confirm that the measured OCR is due to fatty acid oxidation.

-

Mito Stress Test: Load the Seahorse cartridge with etomoxir, oligomycin, FCCP, and rotenone/antimycin A for sequential injection.

-

Data Analysis: Measure OCR before and after the injection of etomoxir. The decrease in OCR after etomoxir injection represents the rate of fatty acid oxidation.

This protocol is used to measure the mRNA expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, CPT1a).

-

RNA Extraction: Extract total RNA from treated cells or tissues using TRIzol reagent or a commercial kit.

-

RNA Quantification: Measure RNA concentration and purity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and specific forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis: Run the reaction in a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Interaction with Amino Acid Metabolism

Canagliflozin has also been shown to influence amino acid metabolism, an effect that may contribute to its broader cardiovascular benefits.

Modulation of Hepatic Amino Acid Profile

In a study using atherosclerotic mice models (ApoE-/-), canagliflozin treatment was found to alter the hepatic amino acid profile.[13] Specifically, it reduced the levels of several glucogenic amino acids while increasing the level of L-arginine.[13]

Arginine Synthesis and Nitric Oxide Production

The increase in hepatic L-arginine is particularly noteworthy. L-arginine is the substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule in the cardiovascular system with vasodilatory and anti-atherosclerotic properties. The same study observed that canagliflozin treatment led to higher serum arginine and nitric oxide levels, as well as increased NOS mRNA expression in aortic tissues.[13]

Quantitative Data: Amino Acid Metabolism

| Metabolite | Tissue/Fluid | Animal Model | Observation | Reference |

| L-serine | Liver | ApoE-/- Mice | Reduced | [13] |

| L-aspartic acid | Liver | ApoE-/- Mice | Reduced | [13] |

| Tyrosine | Liver | ApoE-/- Mice | Reduced | [13] |

| L-hydroxyproline | Liver | ApoE-/- Mice | Reduced | [13] |

| L-citrulline | Liver | ApoE-/- Mice | Reduced | [13] |

| L-arginine | Liver | ApoE-/- Mice | Increased | [13] |

| L-arginine | Serum | ApoE-/- Mice | Increased | [13] |

| Nitric Oxide | Serum | ApoE-/- Mice | Increased | [13] |

Experimental Protocols

This protocol is for the quantification of specific amino acids in biological samples.

-

Sample Preparation: Homogenize tissue samples (e.g., liver) and extract metabolites using a solvent mixture (e.g., methanol/water). Centrifuge to pellet proteins and debris. Collect the supernatant.

-

Derivatization (if required): Some methods may require derivatization of amino acids to improve chromatographic separation and mass spectrometric detection.

-

LC-MS Analysis:

-

Inject the extracted sample into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS), typically a triple quadrupole instrument.

-

Separate the amino acids using a suitable chromatography column (e.g., HILIC or reversed-phase).

-

Detect and quantify the amino acids using the MS in Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for each amino acid and its stable isotope-labeled internal standard.

-

-

Data Analysis: Generate a standard curve for each amino acid using known concentrations. Quantify the amino acid levels in the samples by comparing their peak areas to the standard curves.

Interaction with the Gut Microbiota

Canagliflozin can modulate the composition and function of the gut microbiota, representing an indirect mechanism through which it influences host metabolism.

Inhibition of Intestinal SGLT1

While highly selective for SGLT2, canagliflozin also exhibits some inhibitory activity against SGLT1, which is the primary glucose transporter in the intestine.[14][15] Inhibition of intestinal SGLT1 leads to an increased concentration of glucose in the distal gut, making it available as a substrate for microbial fermentation.[14]

Alterations in Microbiota Composition

The increased availability of glucose in the colon promotes the growth of saccharolytic (sugar-fermenting) bacteria. Studies in animal models have consistently shown that canagliflozin treatment alters the gut microbiota composition.[14] A common finding is a reduction in the Firmicutes/Bacteroidetes ratio, which is often elevated in metabolic disease states.[14] Canagliflozin has been observed to increase the abundance of beneficial bacteria, including those that produce short-chain fatty acids (SCFAs), such as Lachnospiraceae and Bacteroides.[16]

Downstream Metabolic Effects

The canagliflozin-induced shift in microbiota composition has several beneficial downstream effects:

-

Increased SCFA Production: Fermentation of glucose by gut bacteria produces SCFAs (e.g., butyrate, propionate, acetate), which have numerous positive effects on host metabolism and gut health.

-

Reduced Uremic Toxins: In the context of chronic kidney disease, canagliflozin has been shown to reduce plasma levels of gut-derived uremic toxins like p-cresyl sulfate (B86663) and indoxyl sulfate.[14][15]

Quantitative Data: Gut Microbiota Composition

| Bacterial Group | Model | Observation | Reference |

| Firmicutes/Bacteroidetes Ratio | HFD-Induced Diabetic Mice | Reduced | [14] |

| Muribaculum | Diabetic Mice | Increased | [16] |

| Ruminococcaceae_UCG_014 | Diabetic Mice | Increased | [16] |

| Lachnospiraceae-UCG-001 | Diabetic Mice | Increased | [16] |

Experimental Protocols

This protocol is used to determine the taxonomic composition of the gut microbial community.

-

Sample Collection: Collect fecal samples from animal models or human subjects at baseline and post-treatment. Immediately freeze and store samples at -80°C.

-

DNA Extraction: Extract total microbial DNA from fecal samples using a commercial DNA extraction kit with a bead-beating step to ensure lysis of gram-positive bacteria.

-